molecular formula C17H18N2O4 B13074000 (3E)-2-(Morpholin-4-YL)-3-[(4-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde

(3E)-2-(Morpholin-4-YL)-3-[(4-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde

Cat. No.: B13074000
M. Wt: 314.34 g/mol
InChI Key: PENJXXCAZORCIP-SDNWHVSQSA-N
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Description

(3E)-2-(Morpholin-4-YL)-3-[(4-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde is a complex organic compound characterized by its unique structure, which includes a morpholine ring, a nitrophenyl group, and a cyclopentene ring with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-2-(Morpholin-4-YL)-3-[(4-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with a cyclopentene derivative in the presence of a base to form the intermediate product. This intermediate is then reacted with morpholine under controlled conditions to yield the final compound. The reaction conditions often require precise temperature control and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3E)-2-(Morpholin-4-YL)-3-[(4-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of (3E)-2-(Morpholin-4-YL)-3-[(4-nitrophenyl)methylidene]cyclopent-1-ene-1-carboxylic acid.

    Reduction: Formation of (3E)-2-(Morpholin-4-YL)-3-[(4-aminophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

(3E)-2-(Morpholin-4-YL)-3-[(4-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (3E)-2-(Morpholin-4-YL)-3-[(4-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-2-(Piperidin-4-YL)-3-[(4-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde
  • (3E)-2-(Morpholin-4-YL)-3-[(4-methylphenyl)methylidene]cyclopent-1-ene-1-carbaldehyde

Uniqueness

(3E)-2-(Morpholin-4-YL)-3-[(4-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde is unique due to the presence of both a morpholine ring and a nitrophenyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and specificity in certain reactions, making it a valuable compound for research and industrial applications.

Biological Activity

Introduction

(3E)-2-(Morpholin-4-YL)-3-[(4-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde is a synthetic organic compound notable for its unique structural features, including a morpholine ring and a nitrophenyl group. This compound falls within the class of aldehydes and has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N2O4C_{17}H_{18}N_{2}O_{4}, with a molecular weight of approximately 314.34 g/mol. The structure includes:

  • Morpholine Ring : Known for its diverse biological activities.
  • Nitrophenyl Group : Often associated with various pharmacological effects.

Biological Activity

Research indicates that compounds with similar structures to this compound exhibit significant biological activities, including:

1. Antimicrobial Activity

Compounds containing nitrophenyl groups are often evaluated for their antimicrobial properties. Preliminary studies suggest that this compound may possess similar activity, potentially inhibiting the growth of various pathogens.

2. Anticancer Potential

The morpholine moiety is frequently linked to anticancer activity. Similar compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.

3. Neuroprotective Effects

Some derivatives with morpholine structures have demonstrated neuroprotective effects, suggesting that this compound may also provide neuroprotection against oxidative stress or neurodegenerative diseases.

Understanding the mechanisms through which this compound exerts its biological effects is essential for its development as a therapeutic agent. Potential mechanisms include:

  • Enzyme Inhibition : Similar compounds often act as inhibitors of key enzymes involved in disease pathways.
Target EnzymeInhibition TypeReference
TyrosinaseCompetitive
Protein KinasesSelective

Study 1: Anticancer Activity

A study investigated the anticancer effects of structurally similar compounds on various cancer cell lines, revealing that modifications to the morpholine or nitrophenyl groups significantly influenced cytotoxicity and apoptosis induction.

Study 2: Antimicrobial Properties

Another study evaluated the antimicrobial efficacy of related compounds against common bacterial strains. Results indicated that certain derivatives exhibited potent antibacterial activity, warranting further exploration of this compound in this context.

Properties

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

(3E)-2-morpholin-4-yl-3-[(4-nitrophenyl)methylidene]cyclopentene-1-carbaldehyde

InChI

InChI=1S/C17H18N2O4/c20-12-15-4-3-14(17(15)18-7-9-23-10-8-18)11-13-1-5-16(6-2-13)19(21)22/h1-2,5-6,11-12H,3-4,7-10H2/b14-11+

InChI Key

PENJXXCAZORCIP-SDNWHVSQSA-N

Isomeric SMILES

C\1CC(=C(/C1=C/C2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3)C=O

Canonical SMILES

C1CC(=C(C1=CC2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3)C=O

Origin of Product

United States

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